

A Predictive Spectroscopic and Structural Analysis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

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Compound of Interest

Ethyl 1-

Compound Name: (aminomethyl)cyclopropanecarboxylate

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is a bifunctional molecule incorporating a strained cyclopropane ring, a primary amine, and an ethyl ester. These features make it a valuable building block in medicinal chemistry. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in complex molecular design and synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide provides a comprehensive, predicted spectroscopic profile based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the causal relationships between the molecule's structure and its expected spectral features, offering field-proven insights into data interpretation and acquisition methodologies.

Introduction: The Structural Significance of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 400840-94-0, Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol) is a compound of interest for synthetic and medicinal chemists. Its rigid cyclopropane core serves as a bioisostere for other cyclic and

acyclic moieties, often conferring unique pharmacological properties. The presence of both a nucleophilic amine and an electrophilic ester group on a quaternary carbon provides orthogonal chemical handles for diverse derivatization strategies.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the precise arrangement of atoms and functional groups within a molecule. This guide will serve as a reference for scientists, providing a robust, theory-grounded prediction of the spectroscopic data for the title compound, thereby facilitating its identification and use in research settings.

Molecular Structure and Predicted Spectroscopic Overview

The key to interpreting spectroscopic data lies in first dissecting the molecule's structure to identify its distinct components.

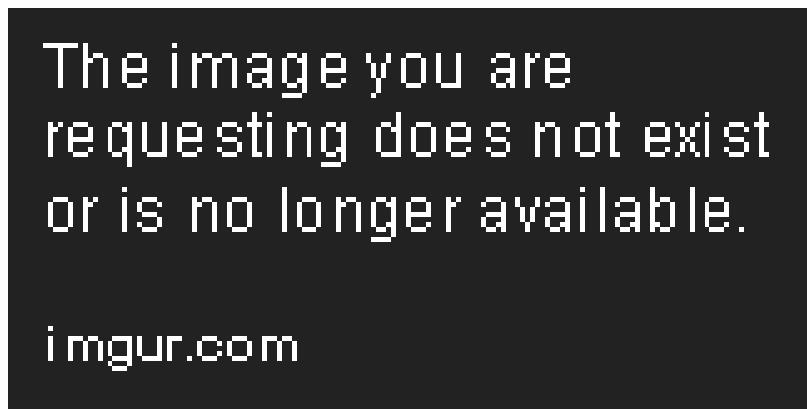


Figure 1: Structure of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** with labels for unique proton (H_a - H_e) and carbon (C_1 - C_7) environments.

The structure features several key groups that will give rise to characteristic signals:

- Ethyl Ester Group: Comprising a methylene group (H_e , C_6) and a methyl group (H_a , C_7).
- Cyclopropane Ring: A strained three-membered ring with two sets of diastereotopic methylene protons (H_p , H_c) and a quaternary carbon (C_3).
- Aminomethyl Group: A methylene group (H_a , C_4) attached to a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift tables and data from analogous structures. Online prediction tools can further refine these estimates[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#).

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is predicted to show five distinct signals. The choice of a deuterated solvent like chloroform (CDCl_3) is standard for non-polar to moderately polar organic molecules, offering good solubility without interfering signals.

Table 1: Predicted ^1H NMR Data

Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H_a	~ 1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃	Aliphatic methyl group split by the adjacent methylene (H_e).
H_p, H_c	~ 0.8 - 1.1	Multiplet (m)	4H	Cyclopropane CH ₂	Diastereotopic protons of the cyclopropane ring, appearing in the characteristic upfield region due to ring strain.
H_e	~ 2.85	Singlet (s)	2H	-CH ₂ -NH ₂	Methylene protons adjacent to the electron-withdrawing amine. A singlet is predicted as coupling to the NH ₂ protons is often not observed due

Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H_e	~ 4.15	Quartet (q)	2H	-O-CH ₂ -CH ₃	to rapid exchange.

| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | -CH₂-NH₂ | Amine protons. The signal is often broad and its chemical shift is concentration-dependent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data

Label	Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
C ₁	~ 174	C=O (Ester)	Carbonyl carbon, highly deshielded.
C ₆	~ 61	-O-CH ₂ -CH ₃	Methylene carbon attached to oxygen.
C ₄	~ 45	-CH ₂ -NH ₂	Methylene carbon attached to nitrogen.
C ₃	~ 25	Quaternary C	Quaternary carbon of the cyclopropane ring.
C ₂ , C ₅	~ 15	Cyclopropane CH ₂	Methylene carbons of the cyclopropane ring, shifted upfield.

| C₇ | ~ 14 | -O-CH₂-CH₃ | Aliphatic methyl carbon. |

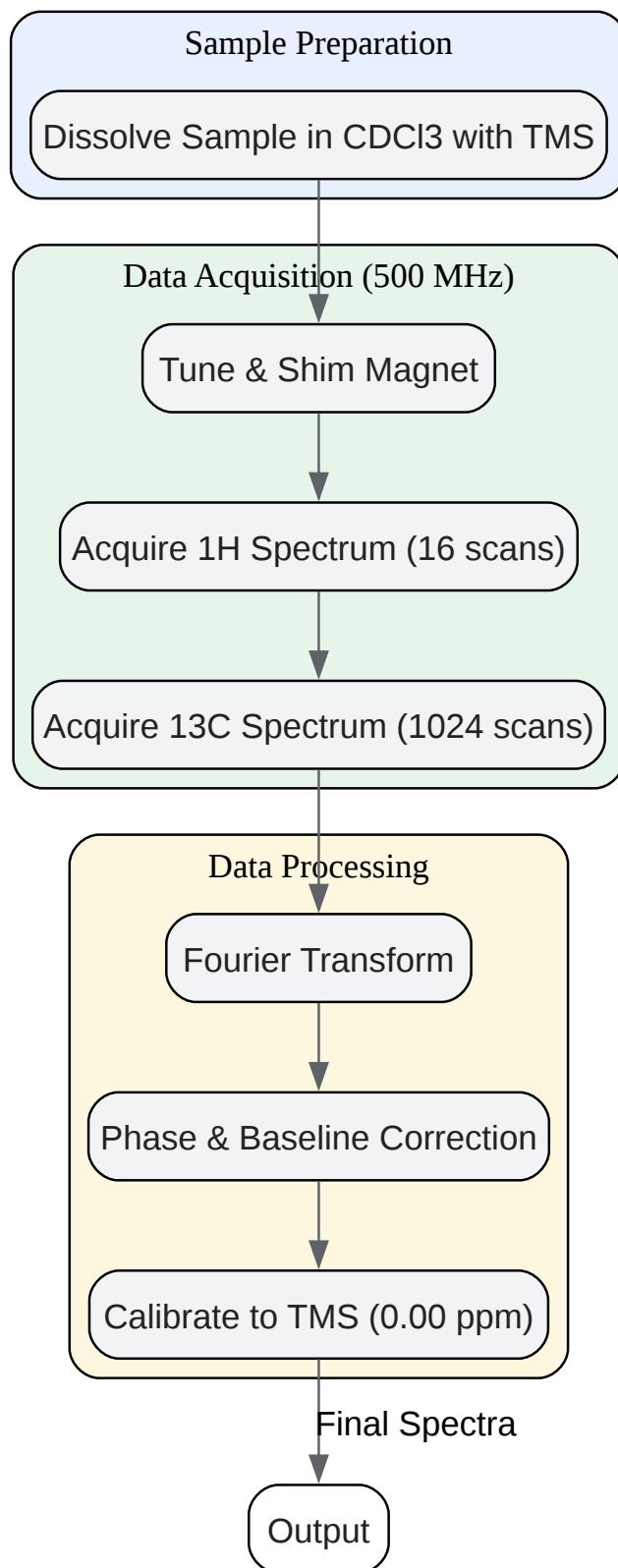
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation: Dissolve ~5-10 mg of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

- Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover 0 to 200 ppm.
 - Use a 45° pulse angle with a 2-second relaxation delay.
 - Accumulate 1024-2048 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm.

NMR Acquisition Workflow



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3300	N-H Stretch	Primary Amine (-NH ₂)	Medium (two bands)
3000 - 2850	C-H Stretch	Aliphatic (CH ₂ , CH ₃)	Strong
~ 1730	C=O Stretch	Ester	Strong, Sharp
~ 1465 & 1375	C-H Bend	Alkanes	Medium

| 1250 - 1050 | C-O Stretch | Ester | Strong |

Interpretation:

- The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretches).
- A very strong and sharp absorption around 1730 cm⁻¹ is the most prominent feature, unequivocally indicating the ester carbonyl group.
- The strong C-O stretch further confirms the ester functional group.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of liquid or solid samples.

- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

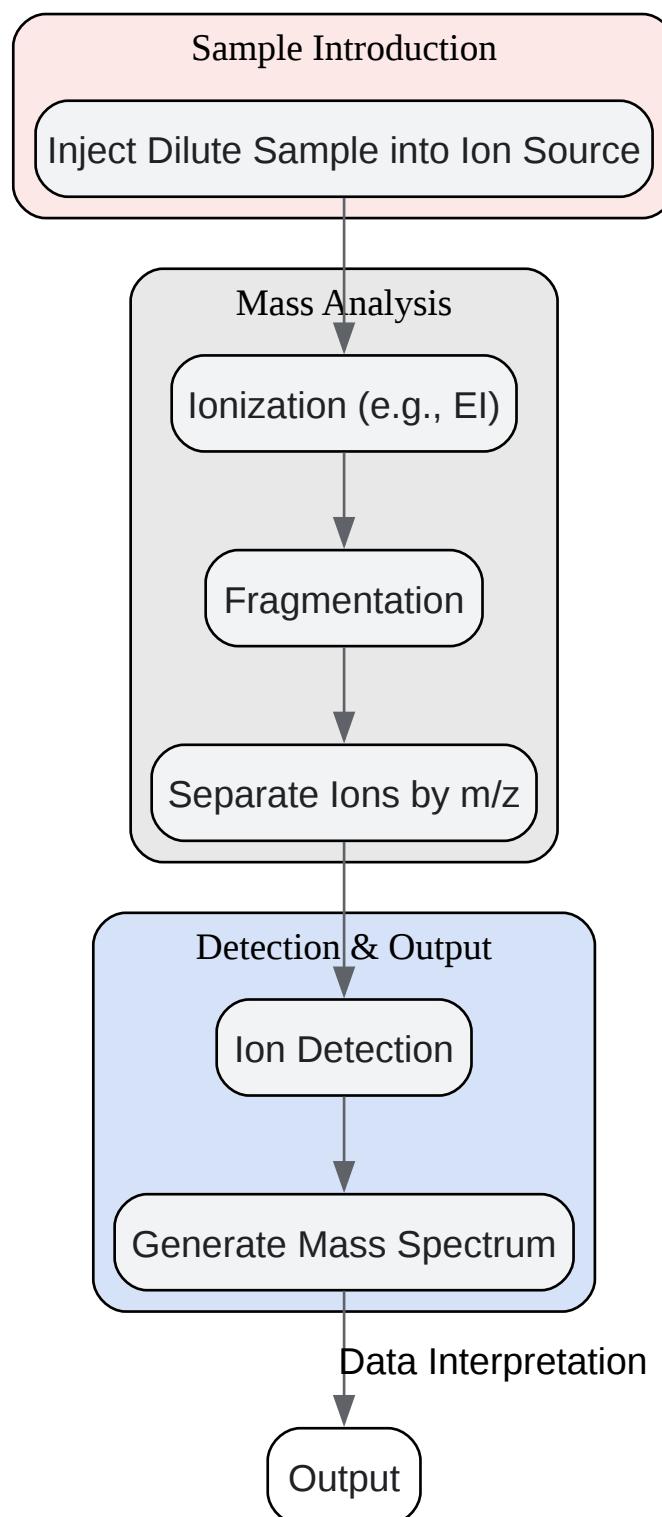
- Molecular Ion (M⁺): A peak corresponding to the molecular weight is expected at m/z = 143. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[12][13][14][15]
- Major Fragmentation Pathways:
 - α -Cleavage: The most characteristic fragmentation for amines is cleavage of the bond alpha to the nitrogen atom.[12][13] This would lead to the loss of the cyclopropane ring moiety, resulting in a prominent base peak.
 - Ester Fragmentation: Esters typically fragment via cleavage adjacent to the carbonyl group or through rearrangements like the McLafferty rearrangement, if sterically possible. [16][17][18]

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z	Predicted Fragment Ion	Origin
143	$[C_7H_{13}NO_2]^+$	Molecular Ion (M^+)
114	$[M - C_2H_5]^+$	Loss of an ethyl radical from the ester.
98	$[M - OCH_2CH_3]^+$	Loss of the ethoxy radical (-OEt).

| 30 | $[CH_2NH_2]^+$ | α -Cleavage, likely the base peak.[\[12\]](#) |

Mass Spectrometry Analysis Workflow



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Caption: General workflow for mass spectrometry from sample introduction to data analysis.

Conclusion: An Integrated Spectroscopic Signature

The combined, predicted spectroscopic data provides a unique fingerprint for **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**.

- NMR confirms the C-H framework, showing the characteristic upfield cyclopropane signals, the ethyl ester pattern, and the aminomethyl group.
- IR validates the presence of key functional groups: the primary amine (two N-H stretches) and the strong ester carbonyl (C=O) absorption.
- MS establishes the molecular weight of 143 (consistent with the Nitrogen Rule) and predicts a characteristic fragmentation pattern dominated by α -cleavage to produce a base peak at m/z 30.

This in-depth guide, grounded in the fundamental principles of spectroscopy, provides researchers with a reliable, predictive framework for the identification and characterization of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**, thereby supporting its application in pioneering drug discovery and development efforts.

References

- GCMS Section 6.15 - Whitman People. (n.d.). Whitman College.
- PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE.
- IR Spectrum Frequency Table. (n.d.). Scribd.
- Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.
- IR frequency table. (n.d.). University of York.
- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
- CASCADE - Chemical Shift Calculator. (n.d.). Colorado State University.
- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
- Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate.
- IR Spectrum Table by Frequency Range. (n.d.). The Royal Society of Chemistry.
- NMR Prediction Software. (n.d.). ACD/Labs.
- NMR Predictor. (n.d.). Chemaxon Docs.
- Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018, September 13). ACS Publications.
- Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.

- Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange.
- Download NMR Predict. (n.d.). Mestrelab Research.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Predict ^1H proton NMR spectra. (n.d.). NMRDB.org.
- Video: Mass Spectrometry of Amines. (2023, April 30). JoVE.
- Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube.
- Mass spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry.

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Sources

- 1. PROSPRE [prospre.ca]
- 2. CASPRE [caspre.ca]
- 3. CASCADE [nova.chem.colostate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Predict ^1H proton NMR spectra [nmrdb.org]
- 7. scribd.com [scribd.com]
- 8. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 14. Video: Mass Spectrometry of Amines [jove.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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